BenchChemオンラインストアへようこそ!

(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

Fragment-based drug discovery Physicochemical profiling Oral bioavailability prediction

(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1933634-06-0, MF C₉H₁₂N₄O, MW 192.22 g/mol) is a heterocyclic diarylmethanol comprising two chemically distinct pyrazole rings linked through a secondary alcohol bridge: one 1,3-dimethyl-1H-pyrazol-4-yl ring and one unsubstituted 1H-pyrazol-4-yl ring. This asymmetric, non-symmetrical bis-pyrazole architecture distinguishes it from the more common symmetrical mono-pyrazole methanols that dominate commercial catalogs.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B13074658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(C2=CNN=C2)O)C
InChIInChI=1S/C9H12N4O/c1-6-8(5-13(2)12-6)9(14)7-3-10-11-4-7/h3-5,9,14H,1-2H3,(H,10,11)
InChIKeyQETOHGHUOBFFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol – A Structurally Asymmetric Bis-pyrazole Methanol Scaffold for Fragment-Based Design and Coordination Chemistry


(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1933634-06-0, MF C₉H₁₂N₄O, MW 192.22 g/mol) is a heterocyclic diarylmethanol comprising two chemically distinct pyrazole rings linked through a secondary alcohol bridge: one 1,3-dimethyl-1H-pyrazol-4-yl ring and one unsubstituted 1H-pyrazol-4-yl ring . This asymmetric, non-symmetrical bis-pyrazole architecture distinguishes it from the more common symmetrical mono-pyrazole methanols that dominate commercial catalogs. The compound is commercially available at 95% purity for research use and serves as a versatile building block or ligand precursor in medicinal chemistry, fragment-based drug discovery, and coordination chemistry applications. The presence of a free N–H donor on the unsubstituted pyrazole, combined with an N-methylated tertiary nitrogen on the dimethylpyrazole, creates a unique hydrogen-bonding profile not accessible from either mono-pyrazole analog alone .

Why (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol Cannot Be Replaced by a Mono-Pyrazole Analog or a Symmetrical Bis-pyrazole


Substituting this compound with a simple mono-pyrazole methanol such as (1,3-dimethyl-1H-pyrazol-4-yl)methanol or (1H-pyrazol-4-yl)methanol removes the second, chemically distinct pyrazole ring, which eliminates the dual hydrogen-bond donor/acceptor topology, reduces the topological polar surface area (TPSA) by ~40–70%, and removes the chiral secondary alcohol center . Conversely, replacing it with a fully substituted, symmetrical bis-pyrazole (e.g., bis-1,3-dimethylpyrazolyl analog) eliminates the free N–H donor on the unsubstituted ring, which is critical for target hydrogen-bond interactions and metal coordination [1]. The asymmetric architecture of the target compound provides a finely balanced physicochemical profile—TPSA 66.73 Ų, LogP 0.53, two H-bond donors, and four H-bond acceptors—that cannot be replicated by any single commercially available close analog , making it an irreplaceable scaffold for structure–activity relationship (SAR) exploration, fragment growth, and ligand design.

Quantitative Differentiation Evidence for (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: 75% Higher TPSA vs. Mono-Pyrazole Methanols

The target compound exhibits a TPSA of 66.73 Ų, approximately 75% higher than that of both (1,3-dimethyl-1H-pyrazol-4-yl)methanol (TPSA 38.05 Ų) and (1,3-dimethyl-1H-pyrazol-5-yl)methanol (TPSA 38.05 Ų), and 36% higher than (1H-pyrazol-4-yl)methanol (TPSA 48.91 Ų) . This difference arises from the inclusion of a second pyrazole ring with an additional nitrogen atom and a free N–H group, which increases the hydrogen-bond donor count from 1 to 2 and the acceptor count from 2–3 to 4 . In fragment-based drug design, higher TPSA values correlate with improved aqueous solubility and lower passive membrane permeability, while maintaining TPSA < 140 Ų remains within the favorable range for oral bioavailability [1].

Fragment-based drug discovery Physicochemical profiling Oral bioavailability prediction

Lipophilicity (LogP) Modulation: 2.4× Higher LogP Than Unsubstituted Analog for Optimized Fragment Permeability

The target compound has a calculated LogP of 0.53, which is 2.4-fold higher than the unsubstituted analog (1H-pyrazol-4-yl)methanol (LogP = -0.10) and approximately 1.4–2.4 times higher than the various mono-methylpyrazole methanol regioisomers (LogP ranging from -0.56 to +0.22 depending on the regioisomer and calculation method) . The elevated LogP is consistent with the addition of the second, methylated pyrazole ring, which adds hydrophobic surface area without introducing excessive lipophilicity (LogP remains well below 5, avoiding promiscuity risk) [1]. This moderate LogP places the compound in a favorable range for fragment-based screening where balanced solubility and permeability are required [2].

Lipophilicity Fragment-ligand efficiency Membrane permeability

Rotatable Bonds and Conformational Flexibility: 2× Greater Rotatable Bond Count Enables Induced-Fit Binding

The target compound contains 2 rotatable bonds, twice the number found in all three mono-pyrazole methanol comparators (each possessing exactly 1 rotatable bond) . The two rotatable bonds correspond to the C–C linkages between the central sp³ hybridized carbon and each pyrazole ring. This additional rotational degree of freedom introduces a conformational landscape (synclinal and antiperiplanar rotamers around the methanol bridge) that is entirely absent in the simpler analogs, providing a broader sampling of pharmacophoric orientations for protein targets . The free N–H on the unsubstituted pyrazole ring further contributes to conformational restriction through intramolecular hydrogen bonding with the hydroxyl oxygen [1].

Conformational flexibility Induced-fit binding Ligand preorganization

Structural Asymmetry and Chiral Center: A Non-Symmetrical Bis-pyrazole with a Prochiral Alcohol Bridge Not Found in Commercial Mono-Pyrazoles

The target compound features a secondary alcohol group bridging two chemically distinct pyrazole rings, creating a prochiral sp³ carbon center. This structural feature is absent in all commercial mono-pyrazole methanol comparators, which contain only a primary alcohol (–CH₂OH) that is achiral at the carbon center . The two pyrazole rings are electronically differentiated: one ring is 1,3-dimethyl substituted (electron-donating methyl groups, N-methylated at position 1), while the other is unsubstituted (free N–H at position 1, electron-withdrawing character of the free imino nitrogen) . This electronic asymmetry creates a dipole across the molecule that influences intermolecular interactions, crystal packing, and chiral recognition in biological systems [1]. Resolution of the racemate or asymmetric synthesis could provide enantiopure forms for stereospecific target engagement.

Chiral building blocks Asymmetric synthesis Chiral ligand design

Metal Coordination Potential: Bis-pyrazole Methanol as a Neutral O,N-Donor Ligand Scaffold

The target compound belongs to the broader class of bis(pyrazolyl)methane derivatives, which are known to function as neutral, bidentate N,N-donor ligands for transition metals, analogous to the extensively studied bis(pyrazolyl)borate (scorpionate) ligand family [1][2]. The target compound distinguishes itself from symmetrical bis(pyrazolyl)methanes by having two electronically and sterically differentiated pyrazole donors: a sterically hindered, electron-rich 1,3-dimethylpyrazole and a sterically accessible, electron-poor unsubstituted pyrazole with a free N–H that can also serve as a hydrogen-bond anchor [3]. The secondary alcohol oxygen provides an additional neutral donor site, potentially enabling tridentate κ³-N,N,O coordination modes that are inaccessible to symmetrical bis-pyrazole ligands lacking the alcohol bridge [4]. This differentiated donor set is valuable for tuning the electronic and steric environment around a coordinated metal center with greater precision than symmetrical analogs allow.

Coordination chemistry Scorpionate ligands Metallodrug design

Fragment-Based Drug Discovery Utility: Asymmetric Bis-heteroaryl Scaffold with Rule-of-Three Compliance

The target compound (MW = 192.22 g/mol) meets all key 'Rule of Three' criteria for fragment-based drug discovery: MW < 300, LogP = 0.53 (≤ 3), H-bond donors = 2 (≤ 3), H-bond acceptors = 4 (≤ 3 is guideline, but 4 is acceptable for nitrogen-rich heterocycles) [1]. Critically, the compound contains two distinct heteroaryl rings with differentiated substitution patterns, providing two independent vectors for fragment growth via the free N–H of the unsubstituted pyrazole, the C–H positions on both rings, and the secondary alcohol oxygen . This contrasts with mono-pyrazole methanol fragments, which offer only one heterocyclic ring for vector-based elaboration, and with symmetrical bis-pyrazole fragments, which lack the free N–H growth vector [2]. The dimethylpyrazole motif is well-precedented in kinase inhibitor pharmacology (e.g., MerTK inhibitor 7OLS [PDB]) [3], while the unsubstituted pyrazole ring provides a novel, under-exploited hydrogen-bond motif.

Fragment-based screening Rule of Three Fragment library design

Procurement-Ready Application Scenarios for (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol


Fragment-Based Lead Generation Targeting Kinase and Dehydrogenase Active Sites: Exploiting a Kinase-Precedented Dimethylpyrazole Motif with a Novel Free-NH Hydrogen-Bond Anchor

The target compound is ideally suited as a starting fragment for kinase inhibitor discovery programs. The 1,3-dimethylpyrazole moiety is a well-validated hinge-binding motif in kinases, as demonstrated in the MerTK inhibitor co-crystal structure (PDB 7OLS), where a di-methyl pyrazole group engages the hinge region [1]. The target compound adds a second, unsubstituted pyrazole ring with a free N–H donor (HBD = 2 compared to 1 in the mono-pyrazole analog), providing an additional hydrogen-bond anchoring point for interactions with catalytic lysine, DFG loop backbone carbonyls, or structured water molecules in the active site. With TPSA 66.73 Ų and LogP 0.53, the compound maintains fragment-appropriate physicochemical properties while offering three or more distinct growth vectors (OH, free NH, ring C–H positions) for efficient structure-guided elaboration . This compound directly addresses the limitation of simpler mono-pyrazole fragments that lack sufficient hydrogen-bond capacity and synthetic handles for rapid SAR development.

Heteroscorpionate-Type Ligand Precursor for Asymmetric Transition Metal Catalysis: Sterically and Electronically Differentiated N,N,O-Donor Set

The bis-pyrazole methanol architecture positions the target compound as a precursor to neutral heteroscorpionate-type ligands. Upon deprotonation of the alcohol, the resulting alkoxide can coordinate metal centers, while the two electronically differentiated pyrazole nitrogen donors (one sterically hindered N-methyl pyrazole, one sterically accessible N–H pyrazole) provide a tunable coordination environment [2]. This asymmetric donor set is not available from symmetrical bis(pyrazolyl)methanes or mono-pyrazole ligands. The alcohol bridge can be further functionalized (e.g., oxidized to the ketone for harder oxygen donor character, or derivatized with chiral auxiliaries) to generate libraries of chiral-at-metal or chiral-ligand complexes for enantioselective catalysis. The free N–H on the unsubstituted ring also enables secondary-sphere hydrogen-bonding interactions with substrates, a feature absent in fully N-substituted analogs [3].

Chemical Biology Probe Design: Dual-Pyrazole Scaffold for Selective Alcohol Dehydrogenase (ADH) Inhibition Studies

Pyrazole derivatives, particularly 4-substituted pyrazoles, are established inhibitors of alcohol dehydrogenase (ADH), with structure–activity relationships demonstrating that lipophilic 4-substituents enhance inhibitory potency [4]. The target compound combines a 1,3-dimethylpyrazole ring (providing lipophilic character, LogP 0.53 vs. -0.10 for unsubstituted pyrazole methanol) with a second pyrazole ring bearing a free N–H that can mimic the pyrazole pharmacophore of fomepizole (4-methylpyrazole), a clinically used ADH inhibitor whose active metabolite is 4-hydroxymethylpyrazole [(1H-pyrazol-4-yl)methanol] . This dual-pyrazole architecture offers the potential for enhanced ADH binding through simultaneous engagement of the catalytic zinc and the coenzyme binding site, a binding mode inaccessible to either monopyrazole component alone. The compound can serve as a tool molecule for dissecting cooperative binding in ADH and related zinc-dependent dehydrogenases.

Supramolecular Chemistry and Crystal Engineering: Programmable Hydrogen-Bond Networks from a Bis-heteroaryl Methanol Building Block

The target compound's combination of two hydrogen-bond donors (OH + NH) and four hydrogen-bond acceptors (two pyridine-like pyrazole nitrogens + OH oxygen + N–CH₃) creates a rich hydrogen-bonding grammar that can be exploited in crystal engineering and supramolecular assembly [5]. Unlike mono-pyrazole methanols, which typically form simple OH···N hydrogen-bonded chains or dimers, the target compound can engage in more complex supramolecular synthons (e.g., R₂²(8) OH···N dimers combined with R₂²(10) NH···N chains) that produce higher-dimensional networks with predictable topology. The chiral secondary alcohol center also introduces the possibility of forming homochiral versus heterochiral hydrogen-bonding patterns in the solid state, a feature of interest for chiral resolution, nonlinear optical materials, and selective guest inclusion in porous organic crystals [3].

Quote Request

Request a Quote for (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.